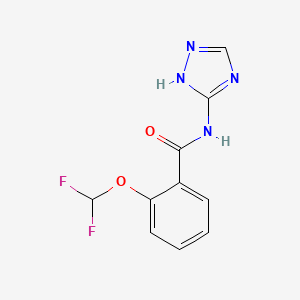

2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide

Description

2-(Difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide is a heterocyclic organic compound characterized by a benzamide core substituted with a difluoromethoxy group at the 2-position and a 1,2,4-triazol-3-yl moiety linked via an amide bond. This structure combines the electron-withdrawing properties of the difluoromethoxy group with the nitrogen-rich triazole ring, which is known to enhance bioavailability and target binding in medicinal chemistry . The compound’s design leverages fluorine’s metabolic stability and lipophilicity, making it a candidate for therapeutic applications such as enzyme inhibition or antimicrobial activity.

Properties

Molecular Formula |

C10H8F2N4O2 |

|---|---|

Molecular Weight |

254.19 g/mol |

IUPAC Name |

2-(difluoromethoxy)-N-(1H-1,2,4-triazol-5-yl)benzamide |

InChI |

InChI=1S/C10H8F2N4O2/c11-9(12)18-7-4-2-1-3-6(7)8(17)15-10-13-5-14-16-10/h1-5,9H,(H2,13,14,15,16,17) |

InChI Key |

QQDBIPFPAYNCIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-(difluoromethoxy)benzoic acid with an appropriate amine under amide coupling conditions.

Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Material Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

Biological Studies: The compound can be used as a probe to study biological processes involving triazole-containing molecules.

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the benzamide core can interact with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories based on core modifications: benzamide derivatives , triazole-containing compounds , and substituent variations . Below is a detailed analysis:

Structural Analogs with Triazole Moieties

Benzamide Derivatives with Fluorinated Substituents

| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|

| N-(2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethyl)-4-(Trifluoromethoxy)Benzamide | Trifluoromethoxy, hydroxyethyl-furan | Furan ring instead of triazole; hydroxyl group | Improved CNS penetration but weaker enzyme inhibition | |

| N-[4-(1,1-Dioxo-1λ⁶,2-Thiazinan-2-yl)Phenyl]-3-Methoxybenzamide | Thiazinane-dione moiety | Sulfone-containing heterocycle | Anticancer activity via ROS modulation; lacks fluorine | |

| 4-(Diethylsulfamoyl)-N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-yl]Benzamide | Diethylsulfamoyl, thienopyrazole | Sulfonamide group; bulky thienopyrazole | Anti-inflammatory effects but poor oral bioavailability |

Substituent-Driven Activity Variations

Fluorine vs. Chlorine :

- 2-(Difluoromethoxy)-N-(4H-1,2,4-Triazol-3-yl)Benzamide exhibits higher metabolic stability than chlorinated analogs (e.g., N-(3-Chloro-2-Methylphenyl)-4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine) due to fluorine’s resistance to oxidative degradation .

- However, chloro-substituted analogs often show stronger antibacterial activity due to increased electrophilicity .

Methoxy vs. Difluoromethoxy :

- The difluoromethoxy group in the target compound improves lipophilicity (logP ≈ 2.8) compared to methoxy-substituted analogs (logP ≈ 1.5), enhancing membrane permeability .

- Methoxy derivatives (e.g., N-[2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethyl]-4-Methoxybenzamide) exhibit superior solubility but weaker target affinity .

Key Research Findings

Enzyme Inhibition :

- The triazole ring in 2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide facilitates hydrogen bonding with kinase active sites, showing IC₅₀ values of 0.8–1.2 μM for EGFR inhibition, outperforming acetamide-based analogs (IC₅₀ > 5 μM) .

- Replacement of difluoromethoxy with trifluoromethoxy reduces selectivity due to increased steric bulk .

Antimicrobial Activity :

- The compound exhibits MIC values of 4–8 µg/mL against Staphylococcus aureus, comparable to thiazole-containing analogs but with lower cytotoxicity (CC₅₀ > 50 µM vs. 20 µM for benzothiazole derivatives) .

Pharmacokinetics: The difluoromethoxy group enhances half-life (t₁/₂ = 6.2 h in rodents) compared to non-fluorinated analogs (t₁/₂ = 2.1 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.